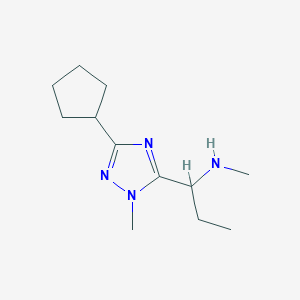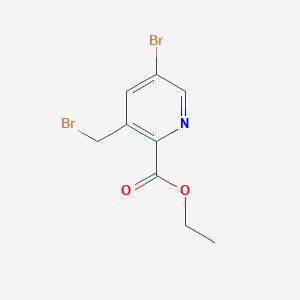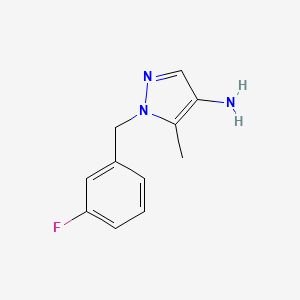
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, often used in aqueous or organic solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents for substitution reactions can vary widely, including halogens, acids, and bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyethyl)-4-(thiophen-2-yl)-1h-pyrazol-5-amine: Unique due to its specific substitution pattern.
4-(Thiophen-2-yl)-1h-pyrazol-5-amine: Lacks the methoxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Methoxyethyl)-1h-pyrazol-5-amine: Lacks the thiophen-2-yl group, which may influence its properties and applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C10H13N3OS |
|---|---|
Molekulargewicht |
223.30 g/mol |
IUPAC-Name |
5-(2-methoxyethyl)-4-thiophen-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3OS/c1-14-5-4-7-9(10(11)13-12-7)8-3-2-6-15-8/h2-3,6H,4-5H2,1H3,(H3,11,12,13) |
InChI-Schlüssel |
KMKUSIQCTQWRRY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=C(C(=NN1)N)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Tert-butoxy)carbonyl]amino}furan-3-carboxylic acid](/img/structure/B15301718.png)
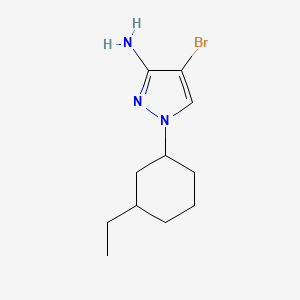

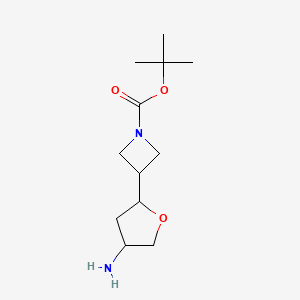

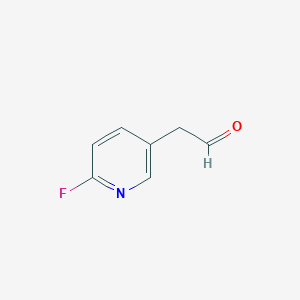
![2-Bromo-1-{2,6-dioxabicyclo[3.2.1]octan-1-yl}ethan-1-one](/img/structure/B15301760.png)
![1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B15301761.png)
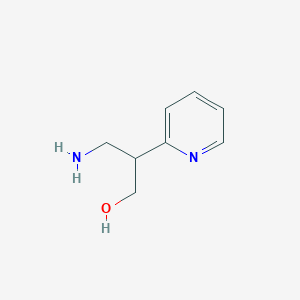
![3-{[(tert-butoxy)carbonyl]amino}-4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B15301769.png)
